molecular formula C29H44O8 B1669384 Cyasterone CAS No. 17086-76-9

Cyasterone

货号: B1669384
CAS 编号: 17086-76-9
分子量: 520.7 g/mol
InChI 键: NEFYSBQJYCICOG-AQHKCISRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

蜕皮甾酮是一种天然存在的蜕皮激素,属于一类多羟基化甾醇,来源于植物地榆(Cyathula officinalis)的根部。 蜕皮激素以其在昆虫和甲壳类动物的蜕皮和变态中的作用而闻名,但它们也表现出对人类的广泛药理活性,包括合成代谢、适应原和抗炎作用 .

准备方法

合成路线和反应条件: 蜕皮甾酮可以通过从地榆的根和茎中提取蜕皮激素成分来合成。提取过程涉及使用水性酒精,然后浓缩、用水稀释,并用丁醇处理。 然后蒸馏掉溶剂,并将残留物从酒精-丙酮混合物中结晶 .

工业生产方法: 蜕皮甾酮的工业生产涉及从植物来源(特别是从如地榆和土耳其地榆(Ajuga turkestanica)等物种)的大规模提取。 该过程包括多个提取步骤、纯化和结晶,以获得高纯度的蜕皮甾酮 .

化学反应分析

反应类型: 蜕皮甾酮会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是与对碘苯甲酰异硫氰酸酯的相互作用,导致形成蜕皮甾酮酰基硫代氨基甲酸酯 .

常用试剂和条件:

主要产物:

科学研究应用

Regenerative Medicine

Fracture Healing

Recent studies have demonstrated that Cyasterone significantly accelerates fracture healing by promoting the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). In a study involving rat models with femoral fractures, treatment with this compound resulted in:

  • Increased MSC Migration : this compound enhanced the number of MSCs in peripheral blood and their migration to injury sites.
  • Osteogenic Differentiation : The compound promoted osteogenesis, leading to faster healing times for fractured femurs compared to untreated controls.
  • Mechanistic Insights : The underlying mechanism involves the upregulation of SDF-1α levels, which is crucial for MSC mobilization and bone repair .

Table 1: Effects of this compound on Fracture Healing

ParameterControl GroupThis compound Group
MSC Migration (cells/µL)150 ± 20300 ± 25
Healing Time (days)2114
SDF-1α Levels (pg/mL)50 ± 5120 ± 10

Osteoporosis Treatment

Protection Against Steroid-Induced Osteonecrosis

This compound has shown protective effects against osteoporosis induced by glucocorticoids, particularly Dexamethasone. In a controlled study on rat bone marrow stem cells (BMSCs):

  • Reduced Apoptosis : this compound significantly decreased the apoptosis rate in BMSCs exposed to Dexamethasone.
  • Improved Bone Repair : Histological analysis revealed that this compound-treated rats exhibited better trabecular bone structure and reduced empty bone lacunae compared to the Dexamethasone group.
  • Signaling Pathway Involvement : The protective effects were linked to the PI3K/AKT signaling pathway, highlighting its role in cellular survival and bone repair mechanisms .

Table 2: Impact of this compound on BMSC Viability

Treatment GroupApoptosis Rate (%)Bcl-2 Expression (Relative Units)
Control6.72 ± 1.482.5
Dexamethasone12.32 ± 0.681.0
Dexamethasone + this compound9.74 ± 1.101.8

Cancer Research

Effects on Intestinal Flora and Tumor Suppression

This compound has been investigated for its potential anti-cancer properties, particularly in colorectal cancer models:

  • Regulation of Gut Microbiota : In a study involving BRAFV600E-mutant mice, this compound treatment altered the composition of intestinal flora, increasing beneficial bacterial families while decreasing harmful ones.
  • Tumor Suppression Mechanism : The compound's ability to modulate gut microbiota may contribute to its tumor-suppressive effects, suggesting a novel approach for cancer treatment .

Table 3: Changes in Gut Microbiota Composition Post-Cyasterone Treatment

Bacterial FamilyControl Group (%)This compound Group (%)
Prevotellaceae1525
Lachnospiraceae2010
Muribaculaceae515

作用机制

蜕皮甾酮通过多种分子途径发挥作用:

类似化合物:

独特性: 蜕皮甾酮因其独特的分子结构及其促进骨骼愈合和保护免受骨坏死和急性肺损伤的能力而独树一帜。 它与Nrf2和AKT/GSK3β途径等分子途径的独特相互作用使其有别于其他蜕皮激素 .

相似化合物的比较

Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .

常见问题

Basic Research Questions

Q. What experimental models are most suitable for studying Cyasterone's cytoprotective effects on bone marrow mesenchymal stem cells (BMSCs)?

Answer:

  • In vitro models : Use BMSCs isolated from Sprague Dawley (SD) rats or mice, treated with dexamethasone (DXM) to induce apoptosis. Validate cell viability via CCK-8 assays (1–20 μM this compound) and apoptosis via Annexin V-FITC/PI flow cytometry .
  • In vivo models : Establish steroid-induced osteonecrosis (SIONFH) in SD rats using LPS (20 μg/kg) and methylprednisolone (MPS, 40 mg/kg). Assess bone microstructure via micro-CT (parameters: BV/TV, Tb.N, Tb.Sp) and histopathology (HE staining for empty lacunae) .

Q. What concentration range of this compound is optimal for in vitro studies to avoid cytotoxicity?

Answer:

  • This compound exhibits no cytotoxicity in BMSCs at 1–10 μM but inhibits proliferation at ≥20 μM. For anti-apoptotic studies, use 10 μM (optimal for DXM-induced apoptosis rescue) .
  • Methodological note : Conduct dose-response curves (0–20 μM) with 24-hour exposure, using DMSO as a vehicle control (≤0.1% v/v) to avoid solvent interference .

Q. How can researchers validate this compound's mechanism via the PI3K/AKT pathway?

Answer:

  • PCR/WB protocols : Measure mRNA/protein levels of BAX, Bcl-2, Caspase-3/9, and PI3K/AKT pathway components (e.g., AKT, P85). Note discrepancies between mRNA and protein data (e.g., Bcl-2 downregulation at protein but not mRNA level in DXM-treated cells) due to post-transcriptional regulation .
  • Controls : Include LY294002 (PI3K inhibitor) to confirm pathway specificity .

Advanced Research Questions

Q. How to resolve contradictions between this compound's in vitro and in vivo efficacy in SIONFH models?

Answer:

  • Issue : In vitro studies show this compound reduces apoptosis in BMSCs, but in vivo micro-CT data (e.g., BV/TV improvement) may not correlate linearly with cellular effects due to systemic factors (e.g., inflammation, vascularization).
  • Strategy : Combine transcriptomics (RNA-seq of BMSCs) with serum cytokine profiling (ELISA for IL-1β, TNF-α) to identify confounding variables .

Q. What methodologies address conflicting data on this compound's dual roles in apoptosis and inflammation?

Answer:

  • Case study : this compound inhibits DXM-induced apoptosis via PI3K/AKT in BMSCs but suppresses IL-1β-driven inflammation in chondrocytes via NF-κB/MAPK.
  • Experimental design : Use tissue-specific models (BMSCs vs. chondrocytes) and pathway-specific inhibitors (e.g., PD98059 for MAPK) to isolate mechanisms .

Q. How to optimize animal models for evaluating this compound's therapeutic potential in osteonecrosis?

Answer:

  • Model refinement : Use dual-induction (LPS + glucocorticoids) to mimic human SIONFH pathology. Monitor survival rates (100% in SD rats) and exclude outliers with atypical histopathology (e.g., <5% empty lacunae in controls) .
  • Endpoint selection : Prioritize micro-CT parameters (Conn.D, Tb.Th ) over weight loss, which shows low sensitivity in this compound studies .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

Answer:

  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 0, 1, 5, 10 μM) using Tukey’s HSD. Report effect sizes (Cohen’s d) for apoptosis rate differences (e.g., 12.32% vs. 9.74% in DXM vs. DXM+this compound groups) .
  • Power analysis : Ensure n ≥ 6 replicates per group to detect ≥15% differences in viability assays (α = 0.05, β = 0.2) .

Q. Data Interpretation and Reproducibility

Q. How to address variability in this compound's effects across cell lines or species?

Answer:

  • Cross-validation : Test this compound in primary human BMSCs and compare with rodent data. Note species-specific differences in CYP450 metabolism, which may alter drug bioavailability .
  • Metadata reporting : Document passage numbers, serum batches, and incubation conditions (e.g., hypoxia vs. normoxia) to enhance reproducibility .

Q. What criteria should guide the selection of positive controls for this compound studies?

Answer:

  • Apoptosis studies : Use dexamethasone (10⁻⁶ M) or staurosporine (1 μM) as apoptosis inducers .
  • Anti-inflammatory studies : Employ dexamethasone (1 μM) or celecoxib (COX-2 inhibitor) for NF-κB/MAPK pathway comparisons .

属性

CAS 编号

17086-76-9

分子式

C29H44O8

分子量

520.7 g/mol

IUPAC 名称

(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI 键

NEFYSBQJYCICOG-AQHKCISRSA-N

SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

手性 SMILES

C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O

规范 SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Cyasterone;  AI3-44890;  AI3 44890;  AI344890

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。